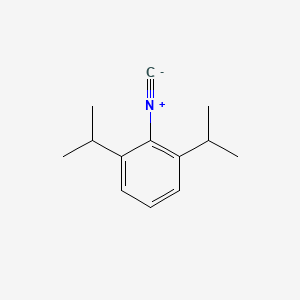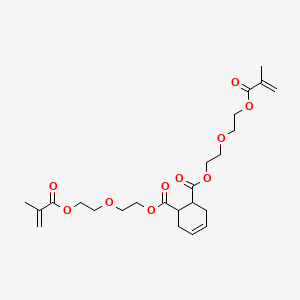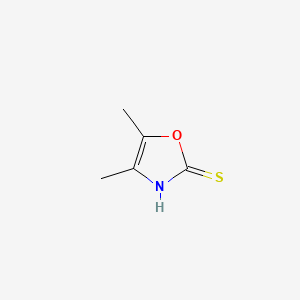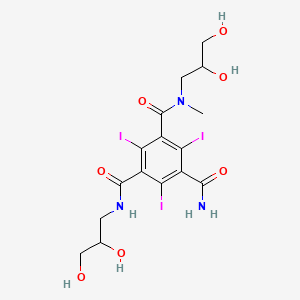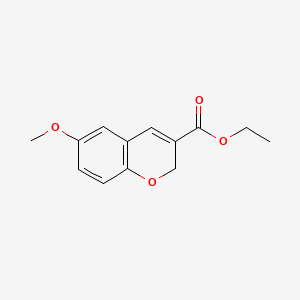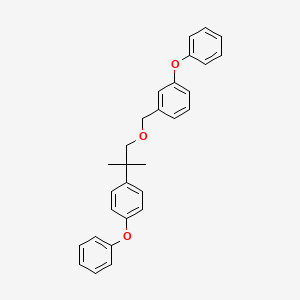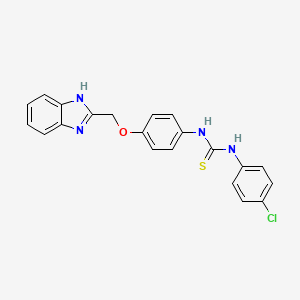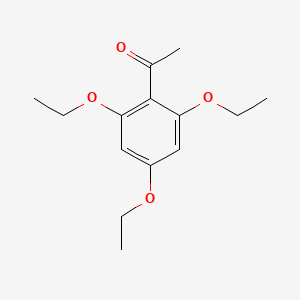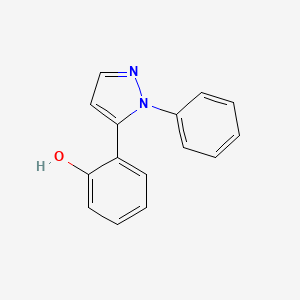
2-(1-Phenyl-1H-pyrazol-5-YL)phenol
Übersicht
Beschreibung
“2-(1-Phenyl-1H-pyrazol-5-YL)phenol” is an organic compound that serves as a useful building block in chemical synthesis studies . It belongs to an important class of 1, 3, 5-trisubstituted pyrazoline compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Petasis reaction was used for the synthesis of a related compound . The condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine has also been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been studied. For example, a related compound, 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For example, it was found that the existence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole enhanced the antifungal activity of related pyrazoles .Wirkmechanismus
The mechanism of action of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have unique properties that can be used in a variety of applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to have low toxicity and is not considered to be harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is its ability to form stable metal complexes. This makes it a useful ligand in the synthesis of metal complexes for a variety of applications. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Phenyl-1H-pyrazol-5-YL)phenol. One area of research could be to investigate its potential as a catalyst in organic reactions. Another area of research could be to explore its potential as a drug delivery agent. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die Pyrazol-Gerüste enthalten, wie z. B. “2-(1-Phenyl-1H-pyrazol-5-YL)phenol”, wurden als signifikant antibakteriell wirksam befunden . In einer Studie wurde die Verbindung synthetisiert und auf ihre in-vitro-antimikrobielle Aktivität untersucht. Unter allen getesteten Verbindungen zeigte sie die höchste wachstumshemmende Aktivität .
Antioxidative Aktivität
Die Verbindung hat auch bemerkenswerte antioxidative Eigenschaften gezeigt. Die antioxidativen Eigenschaften wurden unter Verwendung des DPPH-Radikalfänger-Assays bewertet . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung von antioxidativen Therapien eingesetzt werden könnte .
Antivirale Aktivität
Molekular-Docking-Studien haben gezeigt, dass die Verbindung möglicherweise mit der Hauptprotease von COVID-19 interagieren könnte. Die Bindungsaffinitäten lagen im Bereich von -8,2 bis -9,3 kcal/mol . Dies deutet darauf hin, dass die Verbindung ein potenzieller Inhibitor für das SARS-CoV-2-Virus sein könnte .
Supramolekularchemie
Die Verbindung wurde verwendet, um das Vorhandensein von planaren Stapelungssäulen in supramolekularen Strukturen von Pyrazolen zu beurteilen . Das Verständnis der supramolekularen Umgebung von Kristallstrukturen ist notwendig, um die Konstruktion von Molekülen mit wünschenswerten Eigenschaften zu ermöglichen .
Antileishmaniale Aktivität
Eine molekulare Simulationsstudie wurde durchgeführt, um die potente in-vitro-Antipromastigoten-Aktivität einer Verbindung ähnlich “this compound” zu rechtfertigen. Die Verbindung zeigte ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum), das durch eine geringere Bindungsenergie (-9,8 kcal/mol) gekennzeichnet ist .
Anti-Tuberkulose-Aktivität
Die Verbindung und ihre Analoga wurden als vielversprechende Anti-Tuberkulose-Wirkstoffe konzipiert, indem in-silico-Design, QSAR-gesteuertes virtuelles Screening, Synthese und experimentelle Evaluierung kombiniert wurden .
Andere biologische Aktivitäten
Pyrazol-basierte Verbindungen, einschließlich “this compound”, wurden als eine Vielzahl von biologischen Aktivitäten nachgewiesen. Dazu gehören entzündungshemmende, analgetische, krampflösende, antihelminthische und herbizide Aktivitäten .
Eigenschaften
IUPAC Name |
2-(2-phenylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXSXOABKUKAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425650 | |
| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42089-79-2 | |
| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



